QSAR-Modeled Receptor Binding: Predictive Validation of Quinazoline-2-Carboxylate Scaffold
A comparative QSAR study on alkyl and alkoxy pyrazolo[1,5-c]quinazoline-2-carboxylates demonstrated robust predictive modeling for both NMDA/Glycine and AMPA receptor antagonism, establishing the quinazoline-2-carboxylate core as a validated scaffold for glutamate receptor-targeted drug discovery [1]. The methyl ester variant (methyl quinazoline-2-carboxylate) represents the minimal, unadorned core structure within this validated series, providing a neutral starting point for systematic structure-activity relationship (SAR) exploration.
| Evidence Dimension | QSAR model predictive performance for receptor antagonism |
|---|---|
| Target Compound Data | Core scaffold of validated pyrazolo[1,5-c]quinazoline-2-carboxylate series with established QSAR parameters |
| Comparator Or Baseline | NMDA receptor model: r = 0.928, r² = 0.806, Q² LOO = 0.685; AMPA receptor model: r = 0.927, r² = 0.859, Q² LOO = 0.747 |
| Quantified Difference | Both models exceed standard predictive thresholds (r > 0.9, r² > 0.8), confirming scaffold suitability for rational design |
| Conditions | Multiple linear regression QSAR analysis using steric, electronic, and topological descriptors derived from pyrazolo[1,5-c]quinazoline-2-carboxylate series |
Why This Matters
Procurement of methyl quinazoline-2-carboxylate enables access to a computationally validated scaffold with established quantitative predictive models, reducing the risk of failed SAR campaigns compared to uncharacterized or poorly modeled alternative heterocyclic cores.
- [1] Khan, N., Pathan, J. K. A Comparative QSAR Study on Alkyl and Alkoxy Pyrazolo [1, 5-C] Quinazoline-2-Carboxylates as NMDA/Glycine and AMPA Receptor Antagonists. Der Pharma Chemica. 2023;15(3):5-15. DOI: 10.4172/0975-413X.15.3.5-15 View Source
